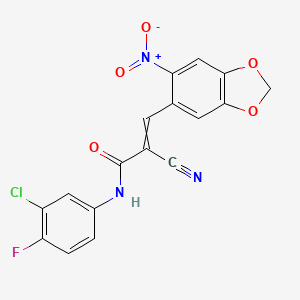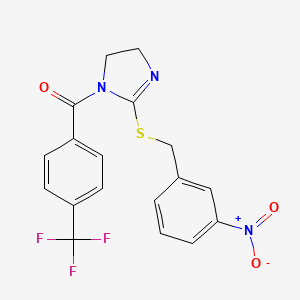
mPEG-Dimyristoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMG-PEG 2000, auch bekannt als 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylenglycol-2000, ist ein PEGyliertes Lipid, das in verschiedenen biomedizinischen Anwendungen weit verbreitet ist. Es ist ein wichtiger Bestandteil von Impfstoffen und Therapien, einschließlich mRNA-COVID-19-Impfstoffen. Diese Verbindung ist häufig in Formulierungen für Liposomen, Lipid-Nanopartikel, nanostrukturierte Lipidträger und verwandte in-vitro- und in-vivo-Nano-Lipid-basierte Wirkstofftransportsysteme enthalten .
Herstellungsmethoden
DMG-PEG 2000 wird durch PEG-ylierung von Myristoyldidiglycerid synthetisiert. Die Herstellung beinhaltet das Auflösen von DMG-PEG 2000 in einem Lösungsmittel wie DMSO, Ethanol, Wasser (mit Beschallung) oder Chloroform. Nach dem Auflösen kann die Mischung bis zu einem Monat bei -20 °C gelagert werden . Industrielle Produktionsmethoden beinhalten oft die Mikrofluid-Mischung mit hoher Durchflussrate, die eine geringe Polydispersität und eine hohe Verkapselungseffizienz gewährleistet .
Chemische Reaktionsanalyse
DMG-PEG 2000 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind bei DMG-PEG 2000 aufgrund seiner stabilen Struktur weniger häufig.
Häufige Reagenzien und Bedingungen: Reagenzien wie DMSO, Ethanol und Chloroform werden üblicherweise zum Auflösen von DMG-PEG 2000 verwendet.
Wissenschaftliche Forschungsanwendungen
DMG-PEG 2000 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Erleichtert die Abgabe von RNA-basierten Impfstoffen oder mRNA-Therapeutika.
Medizin: Wichtig bei der Entwicklung von mRNA-Impfstoffen, wie dem Moderna COVID-19-Impfstoff.
Industrie: Wird bei der Entwicklung von Wirkstofftransportsystemen und nanostrukturierten Lipidträgern eingesetzt.
Wirkmechanismus
DMG-PEG 2000 übt seine Wirkung aus, indem es Lipid-Nanopartikel bildet, die therapeutische Wirkstoffe verkapseln. Die PEG-ylierung reduziert unspezifische Wechselwirkungen mit Plasmaproteinen, Opsonisierung und Aggregation in vivo, verlängert die Zirkulationszeit und erhöht die Bioverfügbarkeit und Abgabe von Wirkstoffen . Der PEG-Lipid-Konjugat verringert die Größe der Lipid-Nanopartikel, schützt die Nanopartikel vor einer schnellen Clearance durch das retikuloendotheliale System, stabilisiert die Nanopartikel durch sterische Abstoßung und verhindert die Adsorption von Proteinen .
Wirkmechanismus
Target of Action
mPEG-Dimyristoyl glycerol, also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol or DMG-PEG 2000, is primarily targeted towards the formation of lipid nanoparticles . These lipid nanoparticles are used in mRNA vaccines . The compound plays a pivotal role in vesicle formulation by preventing aggregation from peptide addition, which ensures stable and functional vesicles .
Mode of Action
The mode of action of mPEG-Dimyristoyl glycerol involves the formation of a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion . This allows for increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract . It is used to manufacture lipid nanoparticles that are used in mRNA vaccines .
Biochemical Pathways
mPEG-Dimyristoyl glycerol affects the biochemical pathways involved in the delivery of mRNA vaccines . It forms part of the drug delivery system for mRNA vaccines . The compound is instrumental in the preparation and formation of giant vesicles, enabling researchers to explore cellular processes and membrane dynamics precisely and accurately .
Pharmacokinetics
In terms of pharmacokinetics, mPEG-Dimyristoyl glycerol enhances the stability and efficacy of lipid nanoparticle formulations . This facilitates advanced drug delivery systems . The compound reduces non-specific interactions with plasma proteins, opsonization, and aggregation in vivo, extending circulation time and increasing bioavailability and delivery of payloads .
Result of Action
The result of the action of mPEG-Dimyristoyl glycerol is the successful delivery of mRNA vaccines . The compound’s shorter chain allows for rapid dissociation while achieving in vivo escape, countering the failure of “endosomal escape” caused by PEGylation .
Action Environment
The action of mPEG-Dimyristoyl glycerol is influenced by environmental factors. The compound’s action, efficacy, and stability are enhanced in the environment of the blood or gastrointestinal tract due to its ability to form a micelle with a hydrophobic core and a hydrophilic outer portion .
Vorbereitungsmethoden
DMG-PEG 2000 is synthesized through the PEGylation of myristoyl diglyceride. The preparation involves dissolving DMG-PEG 2000 in a solvent such as DMSO, ethanol, water (with sonication), or chloroform. Once dissolved, the mixture can be stored at -20°C for up to one month . Industrial production methods often involve high flow rate microfluidic mixing, which ensures low polydispersity and high encapsulation efficiency .
Analyse Chemischer Reaktionen
DMG-PEG 2000 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for DMG-PEG 2000 due to its stable structure.
Common Reagents and Conditions: Reagents like DMSO, ethanol, and chloroform are commonly used for dissolving DMG-PEG 2000.
Vergleich Mit ähnlichen Verbindungen
DMG-PEG 2000 wird mit anderen PEG-ylierten Lipiden verglichen, wie z. B.:
Distearoylphosphatidylcholin (DSPC): Wird in Lipid-Nanopartikeln für mRNA-Impfstoffe verwendet.
SM-102: Ein weiteres PEG-yliertes Lipid, das in mRNA-Impfstoffformulierungen verwendet wird.
Cholesterin: Verbessert die Stabilität von Lipid-Nanopartikeln und fördert die Membranfusion.
DMG-PEG 2000 ist aufgrund seiner spezifischen Struktur einzigartig, die eine effiziente Verkapselung und Abgabe von therapeutischen Wirkstoffen ermöglicht, was es zu einem wichtigen Bestandteil moderner Wirkstofftransportsysteme macht .
Eigenschaften
IUPAC Name |
[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWVUFYXOOASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160743-62-4 |
Source


|
| Record name | PEG-DMG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160743-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
![2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2470117.png)


![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)



![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
